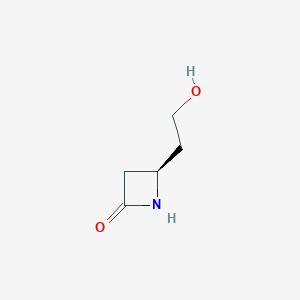

(4R)-4-(2-Hydroxyethyl)azetidin-2-one

Description

Contextual Significance of Azetidinone Chemistry in Organic Synthesis

The azetidin-2-one (B1220530), a four-membered cyclic amide commonly known as the β-lactam ring, holds a storied place in the history of chemistry and medicine. Its discovery within the structure of penicillin marked the dawn of the antibiotic era. This structural motif is central to a vast family of antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams. researchgate.netnih.gov These molecules function by inhibiting bacterial cell wall biosynthesis, a mechanism that has saved countless lives.

Beyond its profound biological activity, the azetidinone ring is a valuable entity in organic synthesis. researchgate.net The inherent ring strain of this four-membered heterocycle, approximately 25.4 kcal/mol, makes it susceptible to selective ring-opening reactions. mdpi.com This reactivity allows chemists to use β-lactams as versatile synthetic intermediates for the preparation of a wide array of nitrogen-containing compounds, such as β-amino acids and other complex heterocycles. researchgate.net The development of various synthetic methodologies for constructing the β-lactam ring, most notably the Staudinger ketene-imine cycloaddition, has made these structures readily accessible for both medicinal and synthetic organic chemistry. researchgate.netresearchgate.net

Role of Chiral β-Lactam Structures in Advanced Chemical Synthesis

Chirality, or the "handedness" of molecules, is a fundamental concept in chemistry, particularly in the synthesis of biologically active compounds where a specific stereoisomer is often responsible for the desired therapeutic effect. Chiral β-lactams are highly sought-after building blocks, serving as "chiral synthons" that can introduce specific stereocenters into a target molecule. documentsdelivered.com Their rigid four-membered ring structure provides a predictable stereochemical framework, influencing the outcome of subsequent chemical transformations.

The stereoselective synthesis of β-lactams is a major focus of modern organic chemistry. researchgate.netnih.gov Methodologies have been developed to control the stereochemistry at the C3 and C4 positions of the azetidinone ring with high precision. These methods often employ chiral auxiliaries, chiral catalysts, or chiral starting materials to induce asymmetry. documentsdelivered.comscispace.com The resulting enantiomerically pure β-lactams are invaluable intermediates for the synthesis of a diverse range of complex natural products and pharmaceuticals, extending far beyond the realm of antibiotics. For instance, they have been utilized in the synthesis of anticancer agents and cholesterol absorption inhibitors. documentsdelivered.comnih.gov The ability to construct these chiral scaffolds efficiently has streamlined the synthetic pathways to many important molecules.

Specific Focus on (4R)-4-(2-Hydroxyethyl)azetidin-2-one as a Key Synthetic Target

Within the extensive family of chiral β-lactams, this compound has emerged as a significant synthetic target. Its importance lies in its role as a key precursor for a class of potent, broad-spectrum antibiotics known as carbapenems and penems. researchgate.net Many clinically important carbapenems, such as imipenem (B608078) and meropenem, feature a hydroxyethyl (B10761427) side chain at the C6 position of the bicyclic core. The azetidinone ring of this compound provides the foundational structure, and its hydroxyethyl group corresponds to this critical side chain.

The synthesis of these complex antibiotics often involves the construction of the azetidinone core first, followed by the annulation of the second ring. Therefore, having access to enantiomerically pure and appropriately functionalized azetidinones like this compound is crucial. Research has focused on developing efficient synthetic routes to this and structurally related compounds, such as 4-acetoxy-3-(1-hydroxyethyl)azetidin-2-one, which also serves as a key intermediate for carbapenems. researchgate.netrsc.org The specific (4R) stereochemistry is essential for the biological activity of the final antibiotic product. The presence of the terminal hydroxyl group in the side chain also offers a handle for further chemical modification, adding to its versatility as a synthetic intermediate. A three-step synthesis of 4-(2′-hydroxyethyl)azetidin-2-one from 4-acetoxy-2-pyridones has been reported, highlighting its accessibility. documentsdelivered.com

Interactive Data Table: Key Azetidinone Intermediates

The following table summarizes key azetidinone structures that serve as crucial intermediates in the synthesis of carbapenem (B1253116) and penem (B1263517) antibiotics.

| Compound Name | Structure | Significance |

| This compound |  | Key chiral building block for carbapenems; provides the core ring and essential side chain. |

| (3R,4R)-4-Acetoxy-3-[(R)-1-hydroxyethyl]-2-azetidinone |  | A widely used, crucial intermediate for the synthesis of thienamycin (B194209) and other carbapenem antibiotics. researchgate.netresearchgate.net |

| 4-Acetoxyazetidin-2-one |  | A versatile precursor for various β-lactam antibiotics, allowing for functionalization at the C4 position. researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

80559-22-4 |

|---|---|

Molecular Formula |

C5H9NO2 |

Molecular Weight |

115.13 g/mol |

IUPAC Name |

(4R)-4-(2-hydroxyethyl)azetidin-2-one |

InChI |

InChI=1S/C5H9NO2/c7-2-1-4-3-5(8)6-4/h4,7H,1-3H2,(H,6,8)/t4-/m1/s1 |

InChI Key |

YFLNKMDUUCRCSU-SCSAIBSYSA-N |

Isomeric SMILES |

C1[C@H](NC1=O)CCO |

Canonical SMILES |

C1C(NC1=O)CCO |

Origin of Product |

United States |

Strategic Importance of 4r 4 2 Hydroxyethyl Azetidin 2 One As a Chiral Intermediate

Precursor in Carbapenem (B1253116) Antibiotic Synthesis

(4R)-4-(2-Hydroxyethyl)azetidin-2-one and its derivatives are pivotal starting materials in the industrial production of carbapenem and penem (B1263517) antibiotics. nih.govresearchgate.netgoogle.comresearchgate.net These β-lactam antibiotics are known for their broad spectrum of antibacterial activity. The azetidinone core of this compound provides the essential β-lactam structure, while the hydroxyethyl (B10761427) side chain is a key feature of many clinically important carbapenems.

Key Intermediate for (+)-Thienamycin Synthesis

Thienamycin (B194209), a potent and broad-spectrum carbapenem antibiotic, has a complex stereochemical structure that includes a hydroxyethyl side chain with a specific (R)-configuration. nih.gov The enantiomerically pure this compound scaffold is a crucial building block for the total synthesis of (+)-thienamycin. nih.govnih.gov Its pre-defined stereochemistry at the C4 position directly translates to the correct stereochemistry at the corresponding position in the final thienamycin molecule. This avoids the need for challenging and often low-yielding stereoselective reactions later in the synthesis. Formal syntheses of thienamycin have been developed that rely on intermediates derived from this chiral azetidinone. nih.gov

Role in Penem and Carbapenem Preparation

Beyond thienamycin, this compound derivatives are versatile intermediates for a broader range of penem and carbapenem antibiotics. nih.govgoogle.comwikipedia.orgscispace.com Penems are structurally similar to carbapenems, containing a sulfur atom in the five-membered ring fused to the β-lactam. The synthesis of these antibiotics often involves the elaboration of the C4 side chain of the azetidinone and the subsequent formation of the fused ring system. The 4-acetoxy derivative, in particular, serves as a key precursor in the synthesis of various β-lactam antibiotics. researchgate.netgoogle.comresearchgate.net

Contribution to Stereochemical Control in Downstream Syntheses

The inherent chirality of this compound is a key asset in asymmetric synthesis. nih.gov The stereocenter at the C4 position of the azetidinone ring exerts significant stereochemical control over subsequent reactions, allowing for the selective formation of desired stereoisomers in downstream products. This is particularly important in the synthesis of antibiotics, where biological activity is often highly dependent on the precise three-dimensional arrangement of atoms. The rigid four-membered ring structure helps to direct incoming reagents to a specific face of the molecule, leading to high diastereoselectivity in reactions such as alkylations and aldol (B89426) additions.

Chemical Reactivity and Transformations of 4r 4 2 Hydroxyethyl Azetidin 2 One Derivatives

Ring Opening Reactions of Azetidinones

The inherent ring strain and the nature of the amide bond within the β-lactam structure make it a prime target for nucleophilic attack, leading to the cleavage of the ring. wikipedia.org

The fundamental mechanism of β-lactam ring opening involves the addition of a nucleophile to the carbonyl carbon, which disrupts the cyclic structure. This process is facilitated by the electronic and steric properties of the ring.

The most common pathway for the ring opening of azetidin-2-ones is through the cleavage of the acyl-nitrogen (C-N) bond. nih.govresearchgate.net This process is initiated by the nucleophilic attack on the carbonyl carbon of the β-lactam. The strained nature of the four-membered ring makes this carbonyl group more electrophilic and susceptible to attack compared to a typical acyclic amide. youtube.combepls.comglobalresearchonline.net

The reaction proceeds through a tetrahedral intermediate, which then collapses, leading to the scission of the C-N bond and the formation of a β-amino acid derivative. The stability of the leaving group, which is the nitrogen atom of the ring, influences the reaction rate. Electron-withdrawing substituents on the nitrogen atom can enhance the reactivity of the β-lactam ring towards nucleophilic attack.

A computational study on the ring opening of azetidin-2-ones by a molybdenum hydroxo-carbonyl complex highlighted that the presence of a sulfonate group on the nitrogen is crucial for cleaving the N1-C2 bond. nih.gov This underscores the electronic influence on the acyl-nitrogen bond fission.

The significant ring strain in azetidin-2-ones, estimated to be around 25.4 kcal/mol, is a primary driving force for their reactivity. rsc.org This strain arises from bond angle distortion and the inability of the amide bond to achieve optimal planarity for resonance stabilization. wikipedia.orgyoutube.com The pyramidal geometry forced upon the nitrogen atom reduces the resonance of the amide bond, making the carbonyl carbon more ketone-like and thus more electrophilic. wikipedia.org

This inherent strain facilitates the ring-opening process upon nucleophilic attack, as the cleavage of the ring relieves this energetic strain. acs.orgresearchgate.netrsc.org The fusion of the β-lactam ring to another ring, as seen in many β-lactam antibiotics, can further increase this strain and enhance reactivity. wikipedia.orgfrontiersin.org

The regioselectivity and outcome of the nucleophilic ring opening of azetidin-2-ones are highly dependent on the nature of the attacking nucleophile.

Amines: As potent nucleophiles, amines readily attack the carbonyl carbon of the β-lactam ring. libretexts.orgmasterorganicchemistry.com This reaction typically leads to the formation of β-amino amides. The reaction of primary amines with the azetidinone ring results in the formation of a new amide bond, incorporating the amine into the final product. msu.edu

Alcohols: Alcohols, being weaker nucleophiles than amines, generally require acid catalysis to effectively open the β-lactam ring. openstax.orglibretexts.org In the presence of an acid catalyst, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the alcohol. openstax.orglibretexts.org This reaction leads to the formation of β-amino esters. Gold-catalyzed reactions of 2-alkynylazetidines with alcohols have been shown to produce δ-amino-substituted α,β-unsaturated ketones through a nucleophilic attack followed by ring-opening. acs.org

Carbon Nucleophiles: A variety of carbon-based nucleophiles can also be employed to open the azetidin-2-one (B1220530) ring, leading to the formation of new carbon-carbon bonds. Organotrifluoroborates, in the presence of a Lewis acid, have been used for the regioselective ring opening of azetidines. rsc.org This method allows for the introduction of vinyl, alkynyl, and aryl groups.

The following table summarizes the ring-opening reactions with various nucleophiles:

| Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Amines | Typically proceeds without a catalyst | β-Amino Amides | libretexts.orgmasterorganicchemistry.commsu.edu |

| Alcohols | Acid catalysis or metal catalysis (e.g., Gold) | β-Amino Esters or δ-Amino-α,β-unsaturated ketones | acs.orgopenstax.orglibretexts.org |

| Organotrifluoroborates | Lewis acid catalysis | γ-Substituted Amines with new C-C bonds | rsc.org |

In the presence of a strong base, the β-lactam ring can undergo hydrolysis through a base-catalyzed mechanism. The hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, leading to the cleavage of the amide bond and the formation of the corresponding β-amino acid salt. The kinetics of base-catalyzed hydrolysis have been used to examine the ring-opening propensity of various β-lactam structures. frontiersin.org

Reduction of the azetidin-2-one ring can lead to the formation of the corresponding azetidine (B1206935), a four-membered cyclic amine. rsc.org However, under certain reductive conditions, ring cleavage can occur. For instance, treatment with reducing agents like lithium aluminum hydride can lead to the cleavage of the C-N bond, ultimately yielding amino alcohols. The specific outcome of the reduction depends on the substrate and the reaction conditions employed.

Thermally Induced Ring Opening

The thermal stability of the β-lactam ring is a critical factor in both its synthesis and its application. Due to inherent ring strain, azetidin-2-ones are susceptible to thermal degradation. The process of thermal ring opening typically involves the cleavage of one or more bonds within the four-membered ring, leading to the formation of various acyclic products. The specific outcome of thermal decomposition is highly dependent on the substitution pattern of the azetidinone ring, the temperature, and the presence of other reactive species.

Generally, the β-lactam ring can be cleaved by extremes in pH, light, and heat, as well as by solvents such as water and methanol. nih.gov The mechanism of thermal ring opening in neutral or aqueous conditions often involves hydrolysis of the amide bond, a process that is significantly influenced by the strain of the four-membered ring which reduces the resonance stabilization of the amide bond. researchgate.netx-mol.com This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Studies on various β-lactam antibiotics have provided insights into their thermal stability. For instance, the stability of different penicillins and cephalosporins in aqueous solutions is markedly affected by temperature and pH, with degradation often proceeding via hydrolysis of the β-lactam ring.

| β-Lactam Compound | Conditions | Observed Half-life | Reference |

|---|---|---|---|

| Imipenem (B608078) | Broth (pH 7.25), 37°C | 16.9 hours | chemrxiv.org |

| Meropenem | Broth (pH 7.25), 37°C | 46.5 hours | chemrxiv.org |

| Cefepime | Broth (pH 7.25), 37°C | 50.8 hours | chemrxiv.org |

| Piperacillin | Broth (pH 7.25), 37°C | 61.5 hours | chemrxiv.org |

While specific data on the thermal ring opening of (4R)-4-(2-Hydroxyethyl)azetidin-2-one is not extensively detailed in the reviewed literature, the general principles of β-lactam thermal degradation suggest that at elevated temperatures, it would likely undergo hydrolysis of the amide bond, particularly in the presence of nucleophiles like water. The substituents on the ring would influence the rate and specific pathway of this decomposition.

Ring Expansion Reactions of Azetidinone Scaffolds

The strained nature of the azetidin-2-one ring makes it an excellent precursor for ring expansion reactions, providing access to larger, often more stable, heterocyclic systems. These transformations are of significant interest in synthetic chemistry for the construction of diverse molecular architectures.

Transformation to Gamma-Lactams via N-Acyliminium Intermediates

A well-established method for the one-carbon ring expansion of azetidin-2-ones involves the formation of N-acyliminium intermediates. This strategy has been successfully applied to the diastereoselective synthesis of highly functionalized γ-lactams (pyrrolidin-2-ones).

The process typically starts with a 4-(1-haloalkyl)-2-azetidinone derivative. In a polar medium, the halide dissociates, leading to the formation of a carbenium ion. This intermediate then undergoes a ring expansion to form a more stable N-acyliminium ion. This reactive intermediate is susceptible to attack by various nucleophiles, leading to the formation of a variety of 5-substituted-γ-lactams. nih.gov

This transformation has been shown to be highly diastereoselective, with the stereochemical outcome influenced by the substituents on the starting β-lactam and the reaction conditions. nih.gov For instance, the use of THF as a solvent can suppress the side reaction of dehydrobromination, leading to higher yields of the desired γ-lactam products compared to reactions performed in DMSO. nih.gov

| Starting β-Lactam | Nucleophile/Solvent | Product (γ-Lactam) | Yield | Diastereomeric Ratio | Reference |

|---|---|---|---|---|---|

| cis-4-(1-Bromo-1-methylethyl)-1-benzyl-3,3-dimethylazetidin-2-one | H2O/DMSO | trans-1-Benzyl-5-hydroxy-4,4,5-trimethylpyrrolidin-2-one | 75% | trans:cis > 95:5 | nih.gov |

| cis-4-(1-Bromo-1-methylethyl)-1-benzyl-3,3-dimethylazetidin-2-one | MeOH/THF | trans-1-Benzyl-5-methoxy-4,4,5-trimethylpyrrolidin-2-one | 85% | trans:cis > 95:5 | nih.gov |

| cis-4-(1-Bromo-1-methylethyl)-1-benzyl-3,3-dimethylazetidin-2-one | NaCN/DMSO | trans-1-Benzyl-5-cyano-4,4,5-trimethylpyrrolidin-2-one | 60% | trans:cis > 95:5 | nih.gov |

| cis-4-(1-Bromo-1-methylethyl)-1-benzyl-3,3-dimethylazetidin-2-one | NaN3/DMSO | trans-1-Benzyl-5-azido-4,4,5-trimethylpyrrolidin-2-one | 70% | trans only | nih.gov |

Biocatalytic Ring Expansion (e.g., Aziridine (B145994) to Azetidine Homologation via Stevens Rearrangement)

Biocatalysis offers a powerful and environmentally friendly approach to chemical synthesis, often providing high levels of stereoselectivity. While the biocatalytic ring expansion of azetidinones is an emerging field, significant progress has been made in the analogous one-carbon ring expansion of aziridines to azetidines, which serves as a compelling model for what may be achievable with β-lactam scaffolds.

A notable example is the enantioselective one-carbon ring expansion of aziridines to azetidines using engineered "carbene transferase" enzymes. acs.org A laboratory-evolved variant of cytochrome P450, P411-AzetS, has been shown to catalyze a highly enantioselective acs.orgnih.gov-Stevens rearrangement of an aziridinium (B1262131) ylide intermediate, which is formed by the reaction of the aziridine with a carbene precursor. acs.orgacs.org This biocatalyst exhibits exceptional control over the reaction, favoring the desired ring expansion over competing pathways like cheletropic extrusion of olefins. acs.org

This biocatalytic system demonstrates the potential of enzymes to control the fate of highly reactive intermediates in ring expansion reactions. The principles demonstrated in the aziridine-to-azetidine homologation could conceptually be applied to the one-carbon ring expansion of azetidines to pyrrolidines, a transformation that has been achieved using chemical catalysts. acs.org The development of specific biocatalysts for the ring expansion of azetidin-2-one derivatives is a promising area for future research.

Transition-Metal Catalyzed Ring Expansion (e.g., Cobalt Carbonyl-Catalyzed Carbonylation of Aziridines)

Transition-metal catalysis provides a versatile platform for a wide range of organic transformations, including the ring expansion of strained heterocycles. A prominent example in this area is the cobalt carbonyl-catalyzed carbonylation of aziridines to produce β-lactams. This reaction represents a formal one-carbon ring expansion where a carbonyl group is inserted into one of the C-N bonds of the aziridine ring.

The reaction is typically catalyzed by dicobalt octacarbonyl (Co₂(CO)₈) under a carbon monoxide atmosphere. nih.gov The active catalytic species, the tetracarbonylcobaltate anion ([Co(CO)₄]⁻), is believed to initiate the reaction by nucleophilic attack on a ring carbon of the aziridine, leading to ring opening. Subsequent carbon monoxide insertion and ring closure yield the corresponding azetidin-2-one. This process is often highly regio- and stereospecific. For instance, the carbonylation of cis-aziridines typically leads to the formation of trans-β-lactams, indicating an inversion of stereochemistry at one of the carbon centers. nih.gov

More recently, a copper-catalyzed formal carbonylation of azetidines to γ-lactams has been developed. nih.gov This method utilizes a difluorocarbene precursor, which effectively acts as a carbonyl surrogate. The copper catalyst promotes a site-selective insertion of the difluorocarbene into a C-N bond of the azetidine, followed by in situ hydrolysis to reveal the γ-lactam. This reaction proceeds under mild conditions and provides a novel route for the skeletal expansion of azetidines. nih.gov

| Azetidine Substrate | Catalyst System | Product (γ-Lactam) | Yield | Reference |

|---|---|---|---|---|

| N-Boc-2-phenylazetidine | CuI (10 mol%), KF, DME, 0°C | N-Boc-5-phenylpyrrolidin-2-one | 75% | nih.gov |

| N-Boc-2-(4-fluorophenyl)azetidine | CuI (10 mol%), KF, DME, 0°C | N-Boc-5-(4-fluorophenyl)pyrrolidin-2-one | 72% | nih.gov |

| N-Boc-2-benzylazetidine | CuI (10 mol%), KF, DME, 0°C | N-Boc-5-benzylpyrrolidin-2-one | 65% | nih.gov |

| N-Boc-2-phenethylazetidine | CuI (10 mol%), KF, DME, 0°C | N-Boc-5-phenethylpyrrolidin-2-one | 70% | nih.gov |

Gold-Catalyzed 4-exo-dig Cyclization for (Z)-Alkylidene Azetidines

Gold catalysis has emerged as a powerful tool for the activation of alkynes towards nucleophilic attack, enabling a variety of cyclization reactions. A notable application in the context of azetidine synthesis is the gold-catalyzed 4-exo-dig cyclization of N-tosyl homopropargyl amines to produce stereoselective (Z)-2-alkylidene-azetidines. acs.orgnih.gov This transformation represents a unique approach to constructing the azetidine ring with an exocyclic double bond.

The substrates for this reaction, N-tosyl homopropargyl amines, can be accessed through the regioselective nucleophilic ring opening of propargylic aziridines with α-diboryl alkylidene lithium salts. acs.orgnih.gov The subsequent gold-catalyzed cyclization proceeds via a 4-exo-dig pathway, which is generally considered less favorable according to Baldwin's rules. However, the use of a gold catalyst, such as [AuCl(PEt₃)]/AgOTf, facilitates this uncommon cyclization mode. acs.orgnih.gov

An interesting aspect of this methodology is the competing 5-endo-dig cyclization pathway, which can lead to the formation of 2,3-dihydropyrroles. The outcome of the reaction is dependent on the substitution pattern of the N-tosyl homopropargyl amine. For instance, the presence of a methyl group at the propargylic position tends to favor the 5-endo-dig cyclization. acs.orgnih.gov

| N-Tosyl Homopropargyl Amine Substrate | Catalyst System | Product ((Z)-Alkylidene Azetidine) | Yield | Reference |

|---|---|---|---|---|

| (Z)-N-(4-phenyl-1,1-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yl)-4-methylbenzenesulfonamide | [AuCl(PEt₃)]/AgOTf | (Z)-4-methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)ethylidene)-N-(prop-2-yn-1-yl)benzenesulfonamide | 75% | nih.gov |

| (Z)-N-(1,1-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(p-tolyl)but-3-yn-2-yl)-4-methylbenzenesulfonamide | [AuCl(PEt₃)]/AgOTf | (Z)-4-methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)ethylidene)-N-(3-(p-tolyl)prop-2-yn-1-yl)benzenesulfonamide | 82% | nih.gov |

| (Z)-N-(4-(4-chlorophenyl)-1,1-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-yn-2-yl)-4-methylbenzenesulfonamide | [AuCl(PEt₃)]/AgOTf | (Z)-N-(3-(4-chlorophenyl)prop-2-yn-1-yl)-4-methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)ethylidene)benzenesulfonamide | 93% | nih.gov |

| (Z)-N-(1,1-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trimethylsilyl)but-3-yn-2-yl)-4-methylbenzenesulfonamide | [AuCl(PEt₃)]/AgOTf | (Z)-4-methyl-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)ethylidene)-N-(3-(trimethylsilyl)prop-2-yn-1-yl)benzenesulfonamide | 68% | nih.gov |

Functional Group Transformations on the Hydroxyethyl (B10761427) Side Chain and Azetidinone Core

The reactivity of this compound is centered around its two primary functional moieties: the secondary alcohol on the hydroxyethyl side chain and the nitrogen atom of the β-lactam ring. Strategic manipulation of these sites is crucial for the elaboration of the molecule into more complex targets.

Protection and Deprotection Strategies

In the multistep synthesis of complex molecules like carbapenems, the selective protection and deprotection of the reactive hydroxyl and amine functionalities are paramount to avoid undesired side reactions. Orthogonal protection strategies, which allow for the selective removal of one protecting group in the presence of others, are often employed.

The secondary hydroxyl group of the hydroxyethyl side chain is commonly protected as a silyl (B83357) ether, with the tert-butyldimethylsilyl (TBS) group being a frequent choice due to its stability under a range of reaction conditions and its straightforward removal. The protection is typically achieved by reacting the azetidinone with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. Deprotection of the TBS ether is readily accomplished using fluoride (B91410) ion sources, like tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions.

Table 1: Common Protecting Groups for the Hydroxyethyl and Azetidinone Moieties

| Functional Group | Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions |

| Hydroxyl (Side Chain) | tert-Butyldimethylsilyl | TBS | TBS-Cl, Imidazole | TBAF or mild acid |

| Hydroxyl (Side Chain) | Triethylsilyl | TES | TES-Cl, Imidazole | HF-Pyridine or mild acid |

| Nitrogen (Azetidinone) | p-Ethoxyphenyl | PEP | - | Ceric Ammonium Nitrate (CAN) |

| Nitrogen (Azetidinone) | Benzhydryl | BH | - | NBS, Br2 (cat.), light; then hydrolysis |

Stereochemical Inversion of the Hydroxyethyl Moiety

The stereochemistry of the hydroxyethyl side chain is a critical determinant of the biological activity of carbapenem (B1253116) antibiotics. The ability to invert the stereocenter of the secondary alcohol is therefore a valuable synthetic tool. The Mitsunobu reaction is a powerful and widely used method for achieving this stereochemical inversion with high fidelity.

The reaction proceeds via an SN2 mechanism, which inherently results in the inversion of the stereocenter. In a typical procedure, the this compound derivative is treated with a carboxylic acid, such as p-nitrobenzoic acid, in the presence of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, commonly diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction initially forms an alkoxyphosphonium salt, which is then displaced by the carboxylate nucleophile in an SN2 fashion, leading to the formation of the corresponding ester with inverted stereochemistry. Subsequent hydrolysis of the ester yields the desired (4S)-4-(2-hydroxyethyl)azetidin-2-one derivative. The choice of p-nitrobenzoic acid is often strategic, as the resulting ester is typically crystalline and can be easily purified.

Table 2: Reagents for Stereochemical Inversion via Mitsunobu Reaction

| Reagent Type | Example Reagent | Role in Reaction |

| Phosphine | Triphenylphosphine (PPh3) | Activates the alcohol |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) | Oxidant |

| Nucleophile | p-Nitrobenzoic acid | Displaces the activated alcohol |

Derivatization for Further Synthetic Utility

This compound is a versatile intermediate that can be derivatized in numerous ways to facilitate the synthesis of a wide array of target molecules, most notably carbapenem antibiotics. These derivatizations often involve transformations at both the hydroxyethyl side chain and the C4 position of the azetidinone ring.

A common and crucial derivatization is the conversion of the C4-substituent into a good leaving group to enable the introduction of other functionalities. For instance, treatment of the corresponding 4-unsubstituted azetidinone with an oxidizing agent can introduce an acetoxy group at the C4 position, yielding a 4-acetoxyazetidin-2-one derivative. This acetoxy group can then be displaced by various nucleophiles, which is a key step in the construction of the carbapenem bicyclic ring system.

Furthermore, the hydroxyethyl side chain, after appropriate protection, can be modified. For example, oxidation of the secondary alcohol to a ketone allows for the introduction of different substituents at this position through various nucleophilic addition reactions. These derivatizations provide access to a diverse range of carbapenem analogues with potentially improved biological properties. The strategic derivatization of this compound is a testament to its importance as a foundational scaffold in medicinal chemistry.

Table 3: Representative Derivatives of this compound and Their Synthetic Applications

| Derivative | Transformation | Synthetic Application |

| (3R,4R)-4-Acetoxy-3-[(1R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one | Protection of the hydroxyl group followed by oxidation at C4 | Key intermediate for the synthesis of thienamycin (B194209) and other carbapenems |

| (4R)-4-(2-Oxoethyl)azetidin-2-one | Oxidation of the primary alcohol (if the side chain were -CH2CH2OH) or further manipulation | Intermediate for the introduction of various side chains |

| (4R)-4-[2-(p-Toluenesulfonyloxy)ethyl]azetidin-2-one | Tosylation of the hydroxyl group | Activation of the hydroxyl group for nucleophilic substitution |

Mechanistic Insights into Azetidinone Formation and Reactivity

Elucidation of Reaction Pathways in Azetidinone Synthesis

The construction of the strained four-membered azetidinone ring can be achieved through various synthetic strategies, each with its own distinct mechanistic pathway. These routes determine the stereochemical outcome, which is critical for the biological activity of the final product.

Concerted vs. Stepwise Mechanisms in Cycloadditions

The most common method for synthesizing the azetidin-2-one (B1220530) ring is the Staudinger ketene-imine cycloaddition, a formal [2+2] cycloaddition. According to the Woodward-Hoffmann rules, a thermal [2+2] cycloaddition proceeding through a concerted [π2s + π2a] pathway is symmetry-allowed but geometrically difficult to achieve. mdpi.com Consequently, a stepwise mechanism is generally accepted for the thermal Staudinger reaction. mdpi.comresearchgate.net

In contrast, photochemical [2+2] cycloadditions can proceed via a concerted mechanism. rsc.org However, for the widely used Staudinger synthesis under thermal conditions, the reaction is not a true pericyclic reaction but a stepwise process. mdpi.comresearchgate.net The debate between a concerted and stepwise mechanism is often settled by computational and experimental studies, which for most thermal cycloadditions leading to β-lactams, favor a stepwise pathway involving discrete intermediates. rsc.orgnih.govresearchgate.net

Role of Zwitterionic Intermediates

The stepwise mechanism of the Staudinger cycloaddition proceeds through a key zwitterionic intermediate. mdpi.comresearchgate.net The reaction is initiated by the nucleophilic attack of the imine nitrogen atom on the electrophilic sp-hybridized carbon of the ketene (B1206846). mdpi.comresearchgate.net This initial bond formation (N(1)–C(2)) results in a zwitterionic intermediate. mdpi.com

This intermediate is not static; it has a finite lifetime during which several processes can occur before the final ring closure. The stereochemical outcome of the reaction is largely determined by the fate of this intermediate. Two main pathways are possible from the zwitterion:

Direct Ring Closure: A rapid, conrotatory electrocyclization of the zwitterionic intermediate can occur to form the C(3)–C(4) bond, yielding the azetidin-2-one ring. This pathway often leads to the cis-isomer. researchgate.net

Isomerization: The intermediate can undergo rotation around the newly formed N(1)–C(2) single bond. This isomerization can lead to a more thermodynamically stable conformation of the zwitterion, which upon subsequent ring closure, produces the trans-isomer. researchgate.net

The balance between the rate of direct ring closure and the rate of isomerization is influenced by several factors, including the substituents on the imine and ketene, the solvent polarity, and the reaction temperature. researchgate.net Polar solvents can stabilize the zwitterionic intermediate, increasing its lifetime and allowing for isomerization to the trans product. researchgate.net

| Factor | Influence on Stereoselectivity | Predominant Isomer |

| Solvent Polarity | Non-polar solvents favor rapid ring closure. | cis |

| Polar solvents stabilize the zwitterionic intermediate, allowing isomerization. | trans | |

| Temperature | Low temperatures can favor the kinetically controlled cis product. | cis |

| High temperatures can favor the thermodynamically controlled trans product. | trans | |

| Substituents | Bulky substituents can favor the formation of the less sterically hindered trans isomer. | trans |

Radical Intermediates in Stereoselective Cyclizations

While cycloadditions are common, other cyclization strategies involving radical intermediates have also been developed for synthesizing azetidinone-containing structures. These methods offer alternative pathways, particularly for constructing complex, fused-ring systems.

Intramolecular free-radical cyclizations have been successfully employed to synthesize tricyclic azetidinones. cdnsciencepub.comcdnsciencepub.com In these reactions, a radical is generated on a side chain attached to the azetidinone nitrogen. This radical can then attack an unsaturated bond (e.g., a phenyl or propargyl group) tethered to the ring, leading to the formation of a new fused ring. cdnsciencepub.com The reaction is typically mediated by tributyltin hydride and initiated by azobisisobutyronitrile (AIBN). cdnsciencepub.com The regioselectivity of the cyclization (e.g., 5-exo vs. 6-exo) is a key consideration, with the 6-exo mode often leading to more stable carbacephem products. cdnsciencepub.com

Photochemical methods also provide access to azetidinone rings via radical intermediates. The Norrish–Yang cyclization, for instance, can be used to synthesize 3-azetidinols from α-aminoacetophenones. beilstein-journals.org This process involves the formation of a 1,4-biradical intermediate through a 1,5-hydrogen abstraction, followed by radical-radical coupling to close the four-membered ring. beilstein-journals.org Similarly, photochemical rearrangement of azetidine (B1206935) ketones can proceed through a 1,3-biradical intermediate to yield ring-expanded products. bhu.ac.in

Enzymatic Reaction Mechanisms in Biosynthetic Pathways

Nature has evolved sophisticated enzymatic machinery to synthesize the β-lactam ring found in many antibiotics. These biosynthetic pathways differ significantly from synthetic chemistry methods.

In the biosynthesis of clavulanic acid, the azetidinone ring is formed by an ATP/Mg²⁺-dependent enzyme known as β-lactam synthetase. nih.govpnas.org This enzyme catalyzes the intramolecular cyclization of N²-(2-carboxyethyl)-L-arginine (CEA). nih.govnih.gov The mechanism involves two main steps:

Acyl-adenylate Activation: The carboxyl group of CEA is activated by reaction with ATP, forming an acyl-adenylate intermediate and releasing pyrophosphate (PPi). nih.gov

Intramolecular Ring Closure: The nitrogen atom of the amino group then acts as an internal nucleophile, attacking the activated carboxyl group to form the four-membered β-lactam ring and release AMP. nih.govnih.gov

This mechanism is notably different from the oxidative cyclization catalyzed by isopenicillin N synthase in the biosynthesis of penicillins and cephalosporins, highlighting the diverse evolutionary strategies nature employs to construct this strained ring system. nih.govpnas.org

Mechanistic Analysis of Ring Opening Processes

The inherent ring strain of the azetidin-2-one ring makes it susceptible to nucleophilic attack and subsequent ring opening. bhu.ac.infrontiersin.org This reactivity is fundamental to the biological action of β-lactam antibiotics, which involves the acylation of penicillin-binding proteins (PBPs). nih.gov The process often involves the formation of highly reactive intermediates.

Intermediate Formation (e.g., Acyliminium Ions, Aziridinium (B1262131) Ylides)

The opening of the azetidinone ring, or related strained nitrogen heterocycles, can proceed through various reactive intermediates.

Acyliminium ions are powerful electrophiles that can be involved in the chemistry of β-lactams, although they are more commonly associated with the synthesis and reactions of other nitrogen-containing heterocycles. Ring opening of azetidinones under acidic conditions or via interaction with Lewis acids can lead to intermediates with acyliminium-like character, facilitating further reactions.

More directly related to ring dynamics are intermediates like aziridinium ylides and azetidinium ylides . While aziridinium ylides are typically involved in the ring expansion of three-membered aziridines to form four-membered azetidines, the closely related azetidinium ylides undergo ring expansion to five-membered pyrrolidines. nih.govchemrxiv.orgnih.gov This process involves the formation of an ylide by the reaction of an azetidine with a metallocarbene. nih.gov The resulting azetidinium ylide can then undergo a beilstein-journals.orgnih.gov-shift, where one of the ring carbons migrates, leading to an efficient ring expansion. nih.gov This transformation highlights how the strain in the four-membered ring can be harnessed to drive rearrangements and form larger, more complex heterocyclic systems. researchgate.net In some cases, the ring expansion may occur in a concerted fashion, while in others it may proceed through stepwise pathways involving zwitterionic intermediates. nih.govchemrxiv.org

Factors Influencing Regioselectivity and Stereoselectivity in Ring Cleavage

The cleavage of the azetidin-2-one ring, a strained four-membered lactam, is a critical reaction that dictates its subsequent chemical transformations and biological activity. The regioselectivity and stereoselectivity of this ring-opening process are governed by a confluence of factors, including the nature of the substituents on the ring, the attacking nucleophile, and the reaction conditions employed.

The inherent ring strain of azetidines makes them susceptible to ring-opening reactions. rsc.org For N-tosyl azetidines, ring-opening with aryl borates can lead to racemic products, suggesting a process with significant carbocationic character. researchgate.netnih.gov The introduction of a hydroxyl group on the azetidine ring, however, can direct the nucleophilic attack, leading to a predominant inversion of configuration. researchgate.netnih.gov This highlights the profound influence of substituents on the stereochemical outcome of the ring cleavage.

In the context of (4R)-4-(2-Hydroxyethyl)azetidin-2-one, the substituents at each position of the lactam ring play a distinct role in directing the regioselectivity of nucleophilic attack. The carbonyl group at C2 is the primary site for nucleophilic attack, leading to cleavage of the C2-N1 amide bond. However, the substituents at C3 and C4 can modulate the reactivity of the carbonyl group and potentially offer alternative reaction pathways. The hydroxyethyl (B10761427) group at the C4 position can influence the approach of the nucleophile through steric hindrance or by participating in intramolecular interactions.

The stereoselectivity of ring cleavage is intimately linked to the stereochemistry of the starting azetidinone. For optically active N-tosyl azetidines, the ring-opening can proceed with racemization, indicating the formation of a carbocation-like intermediate. nih.gov However, the presence of a directing group, such as a hydroxyl group, can enforce a stereoselective outcome, typically with inversion of configuration at the site of nucleophilic attack. nih.gov This control over the stereochemical course of the reaction is crucial for the synthesis of enantiomerically pure products derived from azetidinone cleavage.

The nature of the nucleophile is another determinant of both regioselectivity and stereoselectivity. Strong, hard nucleophiles will preferentially attack the carbonyl carbon, leading to amide bond cleavage. Softer nucleophiles might interact with other parts of the molecule, potentially leading to different modes of ring opening. The choice of solvent and temperature can also impact the transition state of the reaction, thereby influencing the observed selectivity.

Stereochemical Control and Diastereoselectivity in Azetidinone Chemistry

The stereochemistry of the azetidin-2-one ring is a cornerstone of its biological activity and its utility as a synthetic intermediate. researchgate.net Achieving high levels of stereochemical control and diastereoselectivity in reactions involving azetidinones is therefore a primary objective in their chemical synthesis and modification.

Influence of Reaction Conditions and Reagents on Stereochemical Outcome

The stereochemical outcome of reactions involving azetidin-2-ones is highly sensitive to the reaction conditions and the reagents employed. researchgate.net Factors such as solvent polarity, reaction temperature, and the presence of additives can significantly influence the diastereomeric ratio of the products. researchgate.net For instance, in the Staudinger cycloaddition, a key method for synthesizing β-lactams, the solvent can affect the stability of the zwitterionic intermediate, which in turn influences the final cis/trans stereoselectivity. researchgate.net Lower temperatures generally favor the formation of the thermodynamically more stable trans isomer. researchgate.netmdpi.com

The choice of reagents, including the base and any catalysts, plays a pivotal role in dictating the stereochemical course of the reaction. In the synthesis of β-lactams, chiral catalysts can be employed to achieve high enantioselectivity. nih.govacs.org For example, planar-chiral derivatives of 4-(pyrrolidino)pyridine have been shown to be effective catalysts in the enantioselective Staudinger reaction. nih.gov Similarly, the use of specific bases can influence the stereoselectivity of reactions by affecting the geometry of the transition state.

The following table summarizes the influence of various reaction parameters on the stereochemical outcome of azetidinone reactions:

| Reaction Parameter | Influence on Stereochemistry | Example |

| Temperature | Lower temperatures often favor the thermodynamically more stable isomer. researchgate.net | In Staudinger reactions, lower temperatures can increase the ratio of the trans to the cis product. mdpi.com |

| Solvent | Solvent polarity can stabilize or destabilize reaction intermediates, affecting the stereochemical pathway. researchgate.net | Polar solvents can influence the diastereoselectivity of β-lactam formation. |

| Catalyst | Chiral catalysts can induce high levels of enantioselectivity. nih.govacs.org | Chiral N-heterocyclic carbenes can catalyze the Staudinger reaction to produce cis-β-lactams with excellent enantioselectivity. nih.gov |

| Base | The nature of the base can affect the transition state geometry. | Triethylamine (B128534) is a common base used in the Staudinger reaction. nih.gov |

Role of Substituents on Stereoselectivity

Substituents on the azetidin-2-one ring exert a profound influence on the stereoselectivity of subsequent reactions. The steric and electronic properties of these substituents can direct the approach of incoming reagents, leading to the preferential formation of one diastereomer over another.

In the case of this compound, the hydroxyethyl group at the C4 position is a key stereodirecting element. Its steric bulk can hinder the approach of a reagent from one face of the ring, favoring attack from the less hindered face. Furthermore, the hydroxyl group can participate in hydrogen bonding, either intramolecularly or with reagents, which can lock the conformation of the molecule and influence the stereochemical outcome.

The following table illustrates the effect of different substituents on the stereoselectivity of azetidinone reactions:

| Substituent Position | Nature of Substituent | Effect on Stereoselectivity |

| C3 | Varies | The stereochemistry at C3 is often established during the ring-forming reaction and influences the relative stereochemistry at C4. |

| C4 | (2-Hydroxyethyl) | The steric bulk and the hydroxyl group can direct the approach of reagents, leading to high diastereoselectivity. |

| N1 | Varies | A bulky substituent can influence the cis/trans selectivity of the β-lactam formation. researchgate.net |

Chiral Auxiliary Approaches in Asymmetric Induction

Asymmetric induction is a powerful strategy for controlling the stereochemistry of a reaction, where a chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent transformation. wikipedia.org In the synthesis of azetidin-2-ones, chiral auxiliaries are widely used to achieve high levels of enantioselectivity. nih.gov

The chiral auxiliary, which is typically derived from a readily available chiral source, is attached to one of the reactants. This chiral auxiliary then biases the reaction to proceed through a transition state that leads to the preferential formation of one enantiomer. After the reaction, the chiral auxiliary can be removed, yielding the enantiomerically enriched product.

Commonly used chiral auxiliaries in β-lactam synthesis include Evans' oxazolidinones and chiral amines like (S)-1-phenylethylamine. nih.govrsc.orgmdpi.com For example, enantiopure oxazolidinones derived from phenylglycine have proven to be excellent chiral auxiliaries in the ketene-imine cycloaddition, leading to 3-amino-β-lactams with high diastereomeric ratios. nih.gov The chiral auxiliary dictates the facial selectivity of the ketene addition to the imine, thereby controlling the absolute stereochemistry of the newly formed stereocenters.

Another approach involves the use of chiral imines, prepared from chiral amines or aldehydes. nih.gov While the diastereoselectivity is sometimes lower compared to using chiral ketenes, this method is still widely employed. nih.gov For instance, the reaction of phthalimidoacetyl chloride with a chiral imine derived from (R)-1-phenylethylamine can yield β-lactams with high stereoselectivity. nih.gov

The following table provides examples of chiral auxiliaries used in the asymmetric synthesis of azetidin-2-ones:

| Chiral Auxiliary | Type of Reaction | Typical Diastereomeric Ratio (dr) |

| Evans' Oxazolidinone | Ketene-Imine Cycloaddition | 95:5 to 97:3 nih.gov |

| (S)-1-Phenylethylamine | Ketene-Imine Cycloaddition | 9:1 nih.gov |

| (-)-Menthyl Ester | Ester Enolate-Imine Cyclocondensation | High |

Computational Studies on Azetidinone Derivatives

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations offer a microscopic view of azetidinone derivatives, enabling detailed investigations into their molecular geometries, electronic structures, and reaction pathways. Methods such as Density Functional Theory (DFT) and ab initio calculations are frequently employed to model these systems with high accuracy. researchgate.nettandfonline.com Such studies can predict various properties, including ionization energies and heats of formation. researchgate.net For instance, the adiabatic ionization energy for the parent 2-azetidinone molecule has been experimentally determined and supported by high-level theoretical calculations. researchgate.net In-silico molecular docking studies are also utilized to predict the binding affinity of azetidinone derivatives with biological targets, such as enzymes, helping to rationalize their mechanism of action. dergipark.org.tr

Computational methods are pivotal in mapping the potential energy surfaces of chemical reactions involving azetidinones, allowing for the characterization of intermediates and transition states. A prominent example is the Staudinger [2+2] cycloaddition, a key method for synthesizing the β-lactam ring. mdpi.com Theoretical studies have established that this reaction does not proceed through a concerted mechanism. Instead, it follows a two-step pathway:

Nucleophilic attack of the imine nitrogen on the ketene (B1206846) carbon, leading to the formation of a zwitterionic intermediate. mdpi.com

A subsequent four-electron conrotatory electrocyclization of this intermediate, which forms the four-membered azetidinone ring. mdpi.com

This computationally derived mechanism successfully explains experimental outcomes, including the observed stereoselectivity, and has superseded earlier analyses based on Frontier Molecular Orbital (FMO) theory. mdpi.com

The predictive power of computational chemistry is particularly valuable in forecasting the stereochemical outcome of synthetic reactions, a critical aspect in the synthesis of chiral molecules like (4R)-4-(2-Hydroxyethyl)azetidin-2-one. rsc.org By calculating the energies of different diastereomeric transition states, chemists can predict which stereoisomer will be preferentially formed.

For the Staudinger synthesis, theoretical models can explain the formation of specific cis or trans isomers by analyzing the energetics of the ring-closure step. mdpi.com This predictive capability is crucial for designing synthetic strategies that yield the desired stereoisomer with high selectivity. Such computational tools are integral to the rational design of asymmetric catalysts and the optimization of reaction conditions to achieve specific stereochemical control in the synthesis of complex molecules, including intermediates for carbapenem (B1253116) antibiotics. rsc.orgresearchgate.net

Conformational Analysis of the Azetidinone Ring System

The conformation of the azetidinone ring—specifically its degree of planarity—is a key determinant of its reactivity. acs.org While often depicted as a simple square, the four-membered ring is not perfectly planar. Quantum mechanical calculations combined with experimental data from NMR spectroscopy indicate that the azetidinone ring adopts a quasi-planar arrangement. acs.org The presence of substituents can cause significant deviations from planarity, a phenomenon known as ring puckering. acs.orgnih.gov

In contrast to the ideal planar conformation calculated for the unsubstituted β-lactam, substituted derivatives exhibit small but significant dihedral angles within the ring. acs.org The nitrogen atom in the β-lactam ring of many biologically active compounds, such as penicillins, tends to adopt a pyramidal, non-planar geometry. acs.orgrsc.org This deviation from planarity influences the reactivity of the amide bond within the lactam.

| Dihedral Angle | Calculated Value (Degrees) |

|---|---|

| N−C(=O)−C−C | 0.6° to 2.3° |

Theoretical Studies on Strain Energy and Reactivity

The chemistry of azetidinone is dominated by the inherent ring strain of the four-membered heterocycle. researchgate.netresearchwithrutgers.com This strain arises from the deviation of bond angles from their ideal values and torsional strain. Theoretical studies quantify this strain energy, providing a basis for understanding the molecule's reactivity. The ring-strain energy of the parent azetidine (B1206935) ring is substantial, comparable to that of other highly strained rings like cyclobutane (B1203170) and aziridine (B145994). researchgate.net

This high ring-strain energy makes the azetidinone ring susceptible to nucleophilic attack and ring-opening reactions, as these processes relieve the strain. researchgate.netresearchwithrutgers.com The reactivity of the β-lactam amide bond is significantly enhanced compared to an acyclic amide due to this strain. researchgate.net Computational studies on various azetidine derivatives have confirmed that the strained four-membered ring is a key feature contributing to their unique chemical properties and applications. researchgate.net

| Compound | Ring Size | Strain Energy (kcal/mol) |

|---|---|---|

| Cyclopropane | 3 | 27.6 |

| Aziridine | 3 | 26.7 |

| Cyclobutane | 4 | 26.4 |

| Azetidine | 4 | 25.2 |

| Pyrrolidine | 5 | 5.8 |

| Piperidine | 6 | 0 |

Advanced Methodologies and Future Research Directions

Development of Novel Catalytic Systems for Enantioselective Synthesis

The precise stereochemical control required for the synthesis of (4R)-4-(2-Hydroxyethyl)azetidin-2-one has driven the development of sophisticated catalytic systems. The classic Staudinger ketene-imine cycloaddition, a cornerstone of β-lactam synthesis, has been refined through asymmetric catalysis to achieve high enantioselectivity. nih.govmdpi.comnih.gov

Organocatalysis : Chiral organocatalysts, such as proline derivatives and Cinchona alkaloids, have emerged as powerful tools in asymmetric synthesis. nih.gov In the context of the Staudinger reaction, these catalysts can induce enantioselectivity by forming a chiral complex with one of the reactants, directing the cycloaddition to favor the desired stereoisomer. nih.govnih.gov Research continues to focus on designing new organocatalysts that offer higher yields, greater stereoselectivity, and broader substrate scope under mild reaction conditions. nih.gov

Metal-Based Catalysis : Transition metal complexes are also employed to catalyze the enantioselective formation of the azetidinone ring. For instance, copper(I)-catalyzed Kinugasa-type reactions represent a powerful method for constructing the β-lactam scaffold with high stereocontrol. The development of novel chiral ligands for these metal catalysts is a key area of research, aiming to improve efficiency and selectivity.

Biocatalysis : Enzymes offer unparalleled stereoselectivity and operate under environmentally benign aqueous conditions. Ketoreductases and other oxidoreductases are being explored for the asymmetric reduction of ketone precursors to establish the chiral center of the hydroxyethyl (B10761427) side chain. Furthermore, engineered enzymes are being developed to catalyze the entire ring-forming reaction with high fidelity. nih.gov

Chemo- and Biocatalytic Synergies in Azetidinone Construction

The integration of chemical and biological catalysis, known as chemoenzymatic synthesis, offers a powerful strategy that leverages the strengths of both domains. nih.gov This synergistic approach is particularly effective for constructing complex chiral molecules like this compound. nih.gov

A typical chemoenzymatic route might involve a robust chemical reaction, such as the Staudinger cycloaddition, to construct the core azetidinone ring, followed by a highly selective enzymatic step. mdpi.comnih.gov For example, a lipase (B570770) could be used for the kinetic resolution of a racemic azetidinone intermediate, selectively hydrolyzing one enantiomer and leaving the desired (4R) enantiomer untouched. rsc.org Alternatively, an engineered enzyme, such as a cytochrome P450, could perform a late-stage C-H oxidation to introduce the hydroxyl group with precise stereocontrol. nih.gov

Researchers are actively exploring one-pot chemoenzymatic cascades where multiple chemical and biological transformations occur sequentially in the same reactor, enhancing efficiency and reducing waste. nih.gov The development of enzymes that are stable and active in organic solvents is crucial for expanding the scope of these synergistic processes.

Exploitation of Azetidinone Scaffolds for Novel Chemical Entities

The this compound scaffold is a highly valued building block in medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of carbapenem (B1253116) and penem (B1263517) antibiotics. rsc.org These potent, broad-spectrum antibiotics rely on the strained β-lactam ring for their mechanism of action, which involves inhibiting bacterial cell wall synthesis. globalresearchonline.net

The functional groups on the azetidinone ring—the hydroxyl group, the N-H group, and the carbonyl group—provide multiple handles for chemical modification, allowing for the creation of diverse libraries of compounds. researchgate.netnih.govrdd.edu.iq By altering the substituents on this core scaffold, chemists can fine-tune the pharmacological properties of the resulting molecules, leading to the discovery of novel chemical entities with improved efficacy, better resistance profiles, or entirely new biological activities. nih.govnih.gov For instance, derivatives have been investigated as inhibitors of enzymes beyond bacterial transpeptidases, including human leukocyte elastase and matrix metalloproteinases. researchgate.net

Table 1: Examples of Carbapenem Intermediates Derived from Azetidinone Scaffolds

| Intermediate Compound | Application/Significance |

|---|---|

| 4-Acetoxy-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone | Key intermediate for a wide range of penem and carbapenem antibiotics. |

| 4-Acetoxy-3-[1-(2-arylamino-1-hydroxy)ethyl]azetidin-2-one | Precursor for the synthesis of novel carbapenems with modified side chains. rsc.org |

| 4-Acetoxy-3-ethylideneazetidin-2-one | Intermediate used in the synthesis of various carbapenem antibiotics. |

| 3-[(1R)-1-t-butyldimethylsilyloxyethyl]-4-[(2R)-4-halo-3-oxo-2-butyl]azetidinone | Versatile intermediate for 1-β-methylcarbapenems. |

Innovations in Ring Manipulation Strategies (Expansion and Contraction)

The inherent ring strain of the four-membered azetidinone ring makes it susceptible to controlled ring-opening, expansion, and contraction reactions, providing pathways to other valuable heterocyclic structures. rsc.org

Ring Expansion : Azetidinones can be chemically transformed into larger nitrogen-containing heterocycles such as pyrrolidines, piperidines, and 1,3-oxazinan-2-ones. acs.orgresearchgate.net These reactions often proceed through the formation of bicyclic azetidinium ion intermediates, which are then opened by nucleophiles. researchgate.net For example, acid-mediated ring expansion of azetidine (B1206935) carbamates can yield 1,3-oxazinan-2-ones, which are themselves medicinally relevant scaffolds. acs.org Such strategies dramatically increase the structural diversity accessible from a single azetidinone precursor. researchgate.net

Ring Fission and Contraction : While less common than expansion, ring contraction and fission strategies offer unique synthetic possibilities. A notable example is the treatment of 4-(haloalkyl)azetidin-2-ones with powerful reducing agents like lithium aluminum hydride (LiAlH₄). nih.govmasterorganicchemistry.comharvard.edufiveable.medavuniversity.org This reagent induces a 1,2-fission of the β-lactam bond, followed by an intramolecular nucleophilic substitution. This process effectively transforms the four-membered azetidinone into a three-membered aziridine (B145994) ring, a valuable synthon in its own right. nih.gov Similarly, ring contraction of α-bromo N-sulfonylpyrrolidinones has been shown to be a robust method for synthesizing α-carbonylated N-sulfonylazetidines. nih.gov These innovative manipulations underscore the versatility of the azetidinone ring as a starting point for complex molecular architectures. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4R)-4-(2-Hydroxyethyl)azetidin-2-one, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves cyclization of β-amino alcohol precursors or functionalization of preformed azetidinone cores. For stereochemical control, chiral auxiliaries (e.g., napthylethylamines) or enantioselective catalysts are employed to direct the (4R)-configuration. For example, Staudinger ketene-imine cycloadditions with chiral ligands can yield stereochemically pure β-lactams . Post-synthetic modifications, such as hydroxyethyl group introduction via nucleophilic substitution or hydroxylation of allylic intermediates, require careful monitoring via chiral HPLC or polarimetry to confirm enantiomeric excess (>98% ee) .

Q. How is this compound characterized using spectroscopic methods?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR identify the hydroxyethyl group (δ ~3.5–4.0 ppm for -CHOH) and confirm the β-lactam carbonyl (δ ~170–175 ppm). NOESY or COSY experiments validate stereochemistry by correlating axial/equatorial proton orientations .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragments, such as loss of HO from the hydroxyethyl group .

- Infrared Spectroscopy : Stretching bands for β-lactam carbonyl (~1750 cm) and hydroxyl groups (~3300 cm) are diagnostic .

Advanced Research Questions

Q. What strategies are employed to optimize the yield of this compound in multi-step syntheses?

- Methodological Answer : Yield optimization focuses on:

- Reaction Solvent and Temperature : Polar aprotic solvents (e.g., THF, DMF) at 0–25°C minimize β-lactam ring degradation .

- Catalyst Screening : Transition-metal catalysts (e.g., Au(I)) enhance cyclization efficiency, as shown in azetidinone syntheses with >80% yield .

- Protecting Groups : Temporary protection of the hydroxyethyl group (e.g., silylation) prevents undesired side reactions during intermediate steps .

Q. How can contradictions in biological activity data for azetidin-2-one derivatives be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions or structural variations. To address this:

- Standardized Assays : Use uniform protocols (e.g., MIC for antimicrobial activity) across studies. For example, derivatives with 1,3,4-oxadiazole substituents show variable MICs (2–64 µg/mL) against S. aureus depending on bacterial strain and culture media .

- Structure-Activity Relationship (SAR) Analysis : Computational modeling (e.g., DFT, molecular docking) identifies critical substituents (e.g., hydroxyethyl orientation) influencing target binding .

- Reproducibility Checks : Independent replication of synthesis and bioassays under controlled conditions validates findings .

Q. What are the recent advances in using this compound as a precursor in antimicrobial agents?

- Methodological Answer : The compound serves as a β-lactam core for designing novel antibiotics:

- Carbapenem Analogues : Meropenem intermediates incorporate (4R)-configured azetidinones to enhance β-lactamase resistance. For example, 3-substituted derivatives with hydroxyethyl groups exhibit improved stability against hydrolysis .

- Hybrid Molecules : Conjugation with thiadiazole or oxadiazole moieties broadens antimicrobial spectra. Recent studies report >90% inhibition of E. coli biofilms at 10 µM concentrations .

- Mechanistic Studies : Time-kill assays and transcriptomic profiling elucidate bactericidal mechanisms, such as penicillin-binding protein (PBP) inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.